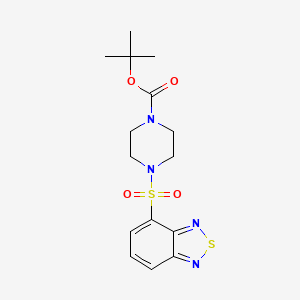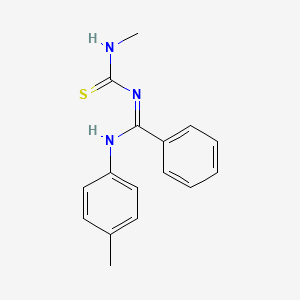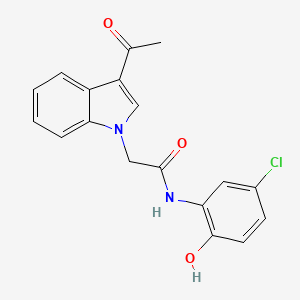
2-(6-bromo-1H-indol-1-yl)-N-(1H-indol-6-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-bromo-1H-indol-1-yl)-N-(1H-indol-6-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-bromo-1H-indol-1-yl)-N-(1H-indol-6-yl)acetamide typically involves the following steps:
Bromination: The starting material, indole, undergoes bromination to introduce a bromine atom at the 6-position.
Acylation: The brominated indole is then acylated with an appropriate acylating agent to form the acetamide derivative.
Coupling Reaction: The final step involves coupling the brominated indole acetamide with another indole derivative under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale bromination and acylation reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the compound, such as the removal of the bromine atom.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(6-bromo-1H-indol-1-yl)-N-(1H-indol-6-yl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes or receptors, and modulate their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-1-yl)-N-(1H-indol-6-yl)acetamide: Lacks the bromine atom, which may affect its biological activity.
2-(6-chloro-1H-indol-1-yl)-N-(1H-indol-6-yl)acetamide: Similar structure but with a chlorine atom instead of bromine.
2-(6-fluoro-1H-indol-1-yl)-N-(1H-indol-6-yl)acetamide: Contains a fluorine atom, which can influence its reactivity and interactions.
Uniqueness
The presence of the bromine atom in 2-(6-bromo-1H-indol-1-yl)-N-(1H-indol-6-yl)acetamide can significantly influence its chemical reactivity and biological activity, making it unique compared to other similar compounds.
Properties
Molecular Formula |
C18H14BrN3O |
|---|---|
Molecular Weight |
368.2 g/mol |
IUPAC Name |
2-(6-bromoindol-1-yl)-N-(1H-indol-6-yl)acetamide |
InChI |
InChI=1S/C18H14BrN3O/c19-14-3-1-13-6-8-22(17(13)9-14)11-18(23)21-15-4-2-12-5-7-20-16(12)10-15/h1-10,20H,11H2,(H,21,23) |
InChI Key |
JZIZBWXTYNTQPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)NC(=O)CN3C=CC4=C3C=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]-4-piperidinecarboxylic acid](/img/structure/B12184624.png)

![1H-Pyrimido[5,4-i]quinazoline-2,10(3H,4aH)-dione, octahydro-4,8-bis(4-methoxyphenyl)-](/img/structure/B12184629.png)

![3-(2-methoxyphenyl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propan-1-one](/img/structure/B12184642.png)
![3-(propan-2-yl)-N-[3-(propan-2-yloxy)propyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B12184648.png)
![3,6-dimethyl-1-phenyl-5-(phenylamino)-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B12184651.png)
![1,4-Dichloro-2-{[2-(4-(2-pyridyl)piperazinyl)ethyl]sulfonyl}benzene](/img/structure/B12184653.png)

![N-{(5Z)-5-[(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pyridine-3-carboxamide](/img/structure/B12184678.png)
![1-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]cyclohexanecarboxamide](/img/structure/B12184681.png)
![4-{[(2Z)-1-amino-4-methoxy-1,4-dioxobut-2-en-2-yl]amino}benzoic acid](/img/structure/B12184685.png)
![9-(2,4-dimethylphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B12184696.png)

